2-bromo-N-(cyclohexylmethyl)acetamide

Description

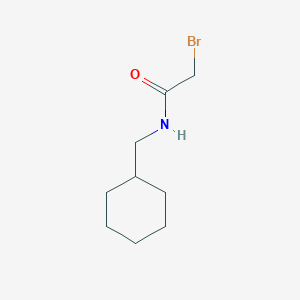

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(cyclohexylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBBVMCUZYBHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of 2 Bromo N Cyclohexylmethyl Acetamide

The chemical and physical properties of 2-bromo-N-(cyclohexylmethyl)acetamide are dictated by its molecular structure. While specific experimental data for this compound is not widely available, its properties can be predicted based on those of similar N-substituted bromoacetamides.

| Property | Value |

| Molecular Formula | C₉H₁₆BrNO |

| Molecular Weight | 234.13 g/mol |

| CAS Number | 895244-78-7 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

| Reactivity | The C-Br bond is susceptible to nucleophilic attack |

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the α-Bromo Position

The presence of a bromine atom on the carbon adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. This reactivity is a hallmark of α-halocarbonyl compounds and is the primary pathway for the functionalization of 2-bromo-N-(cyclohexylmethyl)acetamide.

Kinetics and Mechanisms of Substitution

Nucleophilic substitution at the α-bromo position of this compound predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. jove.comchemicalnote.com The rate of this reaction is dependent on the concentrations of both the α-bromo amide and the incoming nucleophile. chemicalnote.com The SN1 pathway is generally disfavored for α-halocarbonyl compounds due to the electronic destabilization of the resulting α-carbonyl carbocation. jove.comjove.com The electron-withdrawing nature of the adjacent carbonyl group significantly destabilizes any positive charge that would form on the α-carbon, thus impeding the formation of a carbocation intermediate. youtube.com

The transition state of the SN2 reaction involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. chemicalnote.com The stereochemistry of this process, if the α-carbon were chiral, would proceed with an inversion of configuration. chemicalnote.com The reactivity of α-halocarbonyl compounds in SN2 reactions is notably enhanced compared to simple alkyl halides. This increased reactivity is attributed to the electronic influence of the carbonyl group, which lowers the energy of the transition state. youtube.com Specifically, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond results in a lower-energy lowest unoccupied molecular orbital (LUMO), which is more susceptible to nucleophilic attack. stackexchange.com

Formation of Diverse Substituted Acetamides

The SN2 reactivity at the α-bromo position allows for the synthesis of a wide array of substituted N-(cyclohexylmethyl)acetamide derivatives. Various nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. researchgate.netresearchgate.nettandfonline.com

For instance, reaction with amine nucleophiles can yield α-amino acetamide (B32628) derivatives. researchgate.netresearchgate.net The use of primary or secondary amines leads to the corresponding secondary or tertiary α-amino amides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. researchgate.net Similarly, alkoxides or hydroxides can be used to introduce α-alkoxy or α-hydroxy functionalities, respectively. tandfonline.com Thiolates are also effective nucleophiles, leading to the formation of α-thioether derivatives.

The following table illustrates the variety of substituted acetamides that can be synthesized from this compound through nucleophilic substitution reactions.

| Nucleophile | Product |

| R-NH₂ (Primary Amine) | 2-(Alkylamino)-N-(cyclohexylmethyl)acetamide |

| R₂NH (Secondary Amine) | 2-(Dialkylamino)-N-(cyclohexylmethyl)acetamide |

| R-O⁻ (Alkoxide) | 2-Alkoxy-N-(cyclohexylmethyl)acetamide |

| HO⁻ (Hydroxide) | N-(Cyclohexylmethyl)-2-hydroxyacetamide |

| R-S⁻ (Thiolate) | N-(Cyclohexylmethyl)-2-(alkylthio)acetamide |

| CN⁻ (Cyanide) | N-(Cyclohexylmethyl)-2-cyanoacetamide |

Amide Moiety Transformations

The amide functional group in this compound is relatively stable but can undergo transformations under specific conditions, such as hydrolysis or reactions at the nitrogen atom.

Hydrolytic Cleavage Mechanisms

The amide bond can be cleaved through hydrolysis under both acidic and basic conditions, although typically requiring more forcing conditions than esters. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. patsnap.com A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. researchgate.net The collapse of this intermediate, with the expulsion of cyclohexylmethylamine, results in the formation of 2-bromoacetic acid and the cyclohexylmethylammonium ion. libretexts.org

In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. patsnap.com This intermediate then collapses to form a carboxylate salt (2-bromooctanoate) and cyclohexylmethylamine. The rate of alkaline hydrolysis of N-alkyl-substituted amides is influenced by both steric and polar effects of the substituents. publish.csiro.aupublish.csiro.au

N-Alkylation and Acylation Reactions

As a secondary amide, the nitrogen atom of this compound possesses a lone pair of electrons and a proton, allowing it to act as a nucleophile in certain reactions. However, the resonance delocalization of the nitrogen's lone pair into the adjacent carbonyl group reduces its nucleophilicity compared to an amine.

N-alkylation of secondary amides can be achieved, though it is often more challenging than the alkylation of amines. wikipedia.org The reaction typically requires strong bases to deprotonate the amide, forming an amidate anion, which is a more potent nucleophile. researchgate.net This amidate can then react with an alkylating agent, such as an alkyl halide, to yield an N,N-disubstituted amide. The acid-catalyzed N-alkylation of amides with alcohols can also occur if a stable carbocation can be formed from the alcohol. flvc.org

N-acylation of the amide nitrogen is also possible, leading to the formation of an imide. This transformation generally requires the use of a strong acylating agent, such as an acid chloride or anhydride, often in the presence of a catalyst. bath.ac.ukresearchgate.nettandfonline.com

Reactivity of the Cyclohexylmethyl Group

The cyclohexylmethyl group is generally considered to be chemically inert under most conditions. The C-C and C-H bonds of the cyclohexane (B81311) ring are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles.

However, under harsh reaction conditions, such as those involving free radicals, the C-H bonds of the cyclohexyl ring can be functionalized. For example, radical halogenation could potentially occur, but this would likely be unselective and require conditions that might also affect other parts of the molecule. The benzylic-like position of the methylene (B1212753) group attached to the nitrogen is not particularly activated in this system.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-bromo-N-(cyclohexylmethyl)acetamide is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Key Expected Resonances:

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically appearing in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are expected to produce a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom and carbonyl group.

Cyclohexylmethyl Protons (-N-CH₂-cyclohexyl): The two protons of the methylene (B1212753) bridge between the nitrogen and the cyclohexyl ring will likely appear as a doublet, coupled to the single proton on the cyclohexyl ring to which it is attached.

Cyclohexyl Protons: The protons on the cyclohexyl ring will produce a complex series of multiplets in the upfield region of the spectrum, due to their various chemical environments and complex spin-spin coupling patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 7.5 - 8.5 | Broad Singlet |

| -CH₂Br | 3.8 - 4.2 | Singlet |

| -N-CH₂- | 3.0 - 3.4 | Doublet |

| Cyclohexyl-CH | 1.5 - 1.9 | Multiplet |

| Cyclohexyl-CH₂ | 0.8 - 1.8 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Key Expected Resonances:

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.

Bromomethyl Carbon (-CH₂Br): This carbon will appear at a downfield position, influenced by the attached bromine atom.

Cyclohexylmethyl Carbon (-N-CH₂-): The carbon of the methylene bridge will be located further upfield compared to the bromomethyl carbon.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the upfield region of the spectrum, with the carbon attached to the methylene bridge appearing at a slightly more downfield position than the others.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| -CH₂Br | 25 - 35 |

| -N-CH₂- | 45 - 55 |

| Cyclohexyl-CH | 35 - 45 |

| Cyclohexyl-CH₂ | 25 - 35 |

Two-Dimensional NMR Spectroscopic Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments would correlate the signals of directly bonded proton and carbon atoms. For instance, the signal of the -CH₂Br protons would show a cross-peak with the signal of the -CH₂Br carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, the amide proton (N-H) would be expected to show a correlation to the carbonyl carbon (C=O) and the methylene carbon of the cyclohexylmethyl group (-N-CH₂-). The protons of the bromomethyl group (-CH₂Br) should show a correlation to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands.

Key Expected Absorption Bands:

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Multiple bands in the 2850-3000 cm⁻¹ region will be present due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl and methylene groups.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated in the range of 1630-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): A medium to strong band is expected around 1510-1570 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

C-Br Stretch: A weak to medium absorption band is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Weak-Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

Key Expected Raman Shifts:

C-H Stretches: Strong signals are expected in the 2850-3000 cm⁻¹ region for the C-H stretching vibrations.

C=O Stretch: The amide carbonyl stretch will also be visible in the Raman spectrum, though it may be weaker than in the IR spectrum.

C-C Stretches: The stretching vibrations of the carbon-carbon bonds within the cyclohexyl ring will give rise to signals in the fingerprint region (800-1200 cm⁻¹).

C-Br Stretch: The C-Br stretch is often more prominent in the Raman spectrum than in the IR spectrum and would be expected in the 500-600 cm⁻¹ range.

Interactive Data Table: Predicted Raman Shifts

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Medium |

| C-C Stretch (Cyclohexyl) | 800 - 1200 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is crucial for elucidating the molecular weight and structure of a compound. For this compound, both low-resolution Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS) provide valuable insights.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Studies

The primary fragmentation pathway for aliphatic secondary amides involves the cleavage of the amide bond (N-CO), which is a common and characteristic fragmentation for this class of compounds. researchgate.net Another significant fragmentation is the α-cleavage at the carbonyl group.

A plausible fragmentation pattern for this compound would involve the following key steps:

Molecular Ion Peak (M+) : The initial ionization of the molecule results in the formation of the molecular ion. Due to the presence of bromine, this peak would appear as a doublet with approximately equal intensity, corresponding to the 79Br and 81Br isotopes.

α-Cleavage : Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the loss of a bromine radical and the formation of an acylium ion.

N-CO Bond Cleavage : The cleavage of the bond between the nitrogen and the carbonyl carbon is a dominant fragmentation pathway for amides. nih.gov This would result in the formation of a cyclohexylmethylaminium radical cation and a bromoacetyl radical.

McLafferty Rearrangement : While less common in this specific structure due to the lack of a γ-hydrogen on the N-alkyl substituent in the traditional sense, rearrangements involving the cyclohexyl ring are possible.

Based on these principles, a table of predicted significant fragments in the EI-MS spectrum of this compound can be constructed.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 233/235 | [C₉H₁₆BrNO]⁺ | Molecular Ion (M⁺) |

| 154 | [C₉H₁₆NO]⁺ | Loss of Br radical |

| 112 | [C₇H₁₄N]⁺ | Cleavage of the N-CO bond |

| 97 | [C₇H₁₃]⁺ | Loss of CH₂NH₂ from the cyclohexylmethylamine fragment |

| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexyl ring |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |

This table is based on theoretical fragmentation patterns and may not represent all experimentally observed fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of a compound's elemental composition. The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. missouri.edu

The molecular formula for this compound is C₉H₁₆BrNO. The exact masses of the most abundant isotopes are:

¹²C = 12.000000 u

¹H = 1.007825 u

¹⁴N = 14.003074 u

¹⁶O = 15.994915 u

⁷⁹Br = 78.918337 u

⁸¹Br = 80.916291 u

Based on these values, the theoretical monoisotopic masses for the molecular ion are calculated as follows:

| Isotopologue | Calculation | Theoretical Exact Mass (u) |

| [C₉H₁₆⁷⁹BrNO]⁺ | (9 x 12.000000) + (16 x 1.007825) + (1 x 78.918337) + (1 x 14.003074) + (1 x 15.994915) | 233.041551 |

| [C₉H₁₆⁸¹BrNO]⁺ | (9 x 12.000000) + (16 x 1.007825) + (1 x 80.916291) + (1 x 14.003074) + (1 x 15.994915) | 235.039505 |

Experimental HRMS data that matches these calculated values would provide strong evidence for the confirmation of the molecular formula of this compound.

X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline nature of a compound allows for the diffraction of X-rays in a specific pattern, which can be used to map the electron density and thus the positions of atoms in the crystal lattice. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from the known structures of related compounds, such as 2-bromoacetamide. nih.gov

Elucidation of Hydrogen Bonding Networks and Halogen Contacts

Hydrogen Bonding: The N-H group of the amide is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. It is highly probable that the crystal structure will feature intermolecular N-H···O hydrogen bonds, a common motif in the crystal structures of amides. nih.gov These interactions could lead to the formation of one-dimensional chains or centrosymmetric dimers. researchgate.net

Applications As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

Due to the presence of a reactive C-Br bond, 2-bromo-N-(cyclohexylmethyl)acetamide serves as an excellent alkylating agent. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This property is extensively exploited in the synthesis of more complex molecular architectures where the N-(cyclohexylmethyl)acetamide moiety is incorporated into a larger target molecule.

One of the primary applications of this compound is in the covalent modification of molecules containing nucleophilic functional groups such as amines, thiols, and alcohols. The reaction typically proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. This strategy is often employed in the synthesis of biologically active compounds and pharmaceutical intermediates. The cyclohexylmethyl group can influence the pharmacokinetic properties of the final molecule, such as its lipophilicity and metabolic stability.

Detailed research findings on the utility of similar N-substituted 2-bromoacetamides demonstrate their role in creating intricate molecular structures. For instance, various N-substituted acetamide (B32628) derivatives are designed and synthesized to act as inhibitors for specific biological targets. While direct research on this compound is limited, the reactivity pattern is well-established within this class of compounds.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu-H) | Product | Bond Formed |

| Primary Amine (R-NH₂) | N-(cyclohexylmethyl)-2-(R-amino)acetamide | C-N |

| Thiol (R-SH) | N-(cyclohexylmethyl)-2-(R-thio)acetamide | C-S |

| Alcohol (R-OH) | N-(cyclohexylmethyl)-2-(R-oxy)acetamide | C-O |

This table is illustrative of the expected reactivity based on the chemical nature of this compound.

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a key building block in the synthesis of various heterocyclic rings. The bifunctional nature of the molecule—possessing both an electrophilic carbon and a nucleophilic nitrogen (after deprotonation of the amide N-H)—allows for its participation in cyclization reactions.

A common strategy involves the reaction of this compound with a molecule containing two nucleophilic sites. This can lead to the formation of five, six, or even larger-membered heterocyclic rings. For example, reaction with a dinucleophile such as a 1,2-phenylenediamine could potentially lead to the formation of a benzodiazepinone derivative, a privileged scaffold in drug discovery.

While specific examples detailing the use of this compound in the synthesis of heterocyclic systems are not extensively documented in publicly available literature, the general utility of α-haloamides in heterocyclic synthesis is a well-established principle in organic chemistry. These reactions often proceed with high efficiency and provide a straightforward route to complex cyclic structures.

Development of N-Substituted Acetamide Libraries for Research Purposes

Combinatorial chemistry is a powerful tool in drug discovery and materials science, enabling the rapid synthesis of a large number of structurally related compounds, known as a chemical library. This compound is an ideal scaffold for the construction of N-substituted acetamide libraries. The reactive bromine atom allows for the introduction of a wide variety of substituents by reacting the parent molecule with a diverse set of nucleophiles.

This approach, often carried out using high-throughput synthesis techniques, can generate a library of compounds that can then be screened for biological activity or other desired properties. The N-(cyclohexylmethyl)acetamide core provides a constant structural motif, while the variable substituent introduced at the 2-position allows for the systematic exploration of the structure-activity relationship (SAR).

The generation of such libraries is crucial for identifying lead compounds in drug discovery programs. By screening a diverse library of N-substituted acetamides derived from this compound, researchers can identify molecules with promising biological activity, which can then be further optimized to develop new therapeutic agents.

Future Research Directions

Exploration of Novel Catalytic Approaches for Synthesis

The traditional synthesis of N-substituted amides often involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl halide or anhydride. While effective, these methods can suffer from poor atom economy and the generation of stoichiometric waste products. pulsus.com Future research into the synthesis of 2-bromo-N-(cyclohexylmethyl)acetamide should focus on developing more efficient, sustainable, and catalytic approaches.

Modern amide bond formation strategies are moving towards greener and more atom-economical protocols. pulsus.com One promising avenue is the direct catalytic amidation of 2-bromoacetic acid with cyclohexylmethanamine. This avoids the pre-activation of the carboxylic acid, thereby reducing waste. Research could explore various catalytic systems to facilitate this transformation, which typically requires high temperatures to de-hydrate the intermediate ammonium (B1175870) carboxylate salt.

Another advanced approach involves the use of novel coupling reagents that can be used in catalytic amounts or regenerated in situ. Furthermore, metal-catalyzed transformations have emerged as powerful tools for constructing amide bonds from unconventional starting materials. pulsus.com For instance, catalytic N-acylation reactions using Lewis acids could be optimized for this specific compound, potentially in continuous-flow systems which offer enhanced safety, efficiency, and scalability. nih.gov The use of acetonitrile (B52724) as both a reagent and solvent, activated by a Lewis acid catalyst like alumina, presents an environmentally friendly alternative to traditional acylating agents. nih.gov

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Starting Materials | Potential Catalyst / Reagent | Key Advantages |

| Direct Amidation | 2-bromoacetic acid, Cyclohexylmethanamine | Boronic acid derivatives, Titanium or Zirconium compounds | High atom economy, reduced waste |

| Catalytic Coupling | 2-bromoacetic acid, Cyclohexylmethanamine | Regenerable coupling agents (e.g., activated esters) | Milder reaction conditions |

| Lewis Acid Catalysis | 2-bromoacetonitrile, Cyclohexylmethanamine | Alumina (Al₂O₃), Trimethylsilyl iodide (TMSI) | Use of alternative acylating source, suitable for flow chemistry |

| Transition Metal Catalysis | Various precursors | Palladium, Copper, or Iron complexes | Broad substrate scope, novel reaction pathways |

Advanced Mechanistic Investigations using Combined Experimental and Computational Methods

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for controlling its reactivity. Future research should employ a synergistic approach that combines advanced experimental techniques with high-level computational modeling to elucidate the intricacies of its formation.

The N-acylation reaction is fundamental to its synthesis. researchgate.netbath.ac.uk While the general mechanism involving nucleophilic attack of the amine on the carbonyl carbon is well-understood, the specific energetics and transition state structures for this particular reaction have not been detailed. openstax.org Computational methods, particularly Density Functional Theory (DFT), can provide profound insights. acs.org DFT calculations can be used to model the reaction pathway, map the potential energy surface, and identify the structures and energies of reactants, intermediates, transition states, and products. This theoretical basis can help explain selectivity and reaction rates observed experimentally. acs.org

These computational models must be validated and complemented by experimental data. In-situ reaction monitoring using spectroscopic techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentrations of reactants and products over time, allowing for detailed kinetic analysis. Isotope labeling studies, where specific atoms in the reactants are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can be used to trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking steps predicted by computational models.

| Investigation Method | Technique / Tool | Information Gained |

| Computational | Density Functional Theory (DFT) | Transition state structures, activation energy barriers, reaction thermodynamics |

| Molecular Dynamics (MD) Simulations | Solvent effects, conformational analysis of reactants and intermediates | |

| Experimental | In-situ NMR/FTIR Spectroscopy | Reaction kinetics, identification of transient intermediates |

| Kinetic Isotope Effect (KIE) Studies | Elucidation of rate-determining steps, validation of transition state structures | |

| X-ray Crystallography | Definitive structure of the final product and stable intermediates |

Design of Analogs for Structure-Activity Relationship Studies (excluding biological aspects)

Systematic structural modification of this compound can provide valuable data on how molecular structure influences chemical reactivity and physical properties. These structure-activity relationship (SAR) studies, focused strictly on chemical aspects, are fundamental to designing molecules with tailored characteristics.

The reactivity of haloacetamides is significantly influenced by the nature of the halogen, as its tendency to act as a leaving group is critical in many reactions. acs.org The general order of leaving group ability (I > Br > Cl) suggests that analogs of this compound featuring different halogens would exhibit a predictable trend in their reactivity towards nucleophiles.

Analogs can be designed by modifying three key regions of the molecule:

The Halogen (X): Replacing bromine with fluorine, chlorine, or iodine to create a series of 2-halo-N-(cyclohexylmethyl)acetamides. This would directly modulate the electrophilicity of the α-carbon and the leaving group potential of the halide.

The Cyclohexyl Ring: Introducing substituents (e.g., alkyl, alkoxy) at various positions on the cyclohexane (B81311) ring or replacing the ring entirely with other cycloalkyl (e.g., cyclopentyl, cycloheptyl) or acyclic (e.g., tert-butyl, isobutyl) groups. These changes would alter steric hindrance around the amide nitrogen and modify the molecule's lipophilicity and solubility.

The Acetamide (B32628) Backbone: Introducing substituents on the α-carbon. However, this is less common for this specific scaffold, where the α-halogen is the primary site of reactivity.

The "activity" in this context refers to quantifiable chemical and physical properties. For example, the rate of nucleophilic substitution at the α-carbon could be measured using a standard nucleophile. The stability of the compound, particularly the amide bond's resistance to hydrolysis under acidic or basic conditions, is another critical property that could be correlated with structure. openstax.orgresearchgate.net Physical properties such as the partition coefficient (LogP), which is a measure of lipophilicity, can also be systematically studied. researchgate.net

| Analog Series | Structural Modification | Property to Investigate | Expected Trend / Rationale |

| Halogen Variation | Replace Br with F, Cl, I | Rate of Nucleophilic Substitution | Reactivity should increase in the order F < Cl < Br < I, correlating with leaving group ability. acs.org |

| Cycloalkyl Variation | Replace cyclohexyl with cyclopentyl, cycloheptyl | Hydrolytic Stability | Steric bulk around the amide may influence the rate of hydrolysis. |

| Alkyl Group Isomers | Replace cyclohexylmethyl with other C₇H₁₅ isomers | Partition Coefficient (LogP) | Increased branching generally leads to lower LogP values. |

By systematically synthesizing these analogs and measuring their properties, a comprehensive dataset can be built. This would allow for the development of quantitative structure-activity relationships (QSAR) to predict the properties of new, unsynthesized compounds in this chemical class.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(cyclohexylmethyl)acetamide, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting bromoacetyl chloride with cyclohexylmethylamine in anhydrous dichloromethane under nitrogen atmosphere. Yield optimization strategies include:

- Temperature control : Maintaining 0–5°C during the reaction to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of bromoacetyl chloride to amine improves conversion .

- Workup : Precipitation in ice-cold water followed by recrystallization (e.g., using ethanol/water mixtures) enhances purity. Yields for analogous bromoacetamides range from 65% to 83% depending on substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can computational methods like free energy perturbation (FEP) guide the optimization of this compound derivatives?

Methodological Answer: FEP simulations predict binding affinity changes upon structural modifications. For example:

- Targeted modifications : Introducing electron-withdrawing groups on the cyclohexylmethyl moiety can enhance interactions with hydrophobic binding pockets (e.g., in NMDA receptor antagonists) .

- Permeability optimization : FEP-coupled BBB permeability models prioritize derivatives with logP values between 2.5–3.5 and polar surface areas <90 Ų to improve CNS bioavailability .

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software address these issues?

Methodological Answer: Common challenges include:

- Disorder in the cyclohexyl group : Use SHELXL’s PART instruction to model partial occupancy or split positions .

- Twinned crystals : SHELXD’s twin law detection and SHELXL’s TWIN refinement resolve overlapping reflections. For example, a study on N-(4-bromophenyl)acetamide achieved R-factor convergence at 0.038 using SHELXL .

- Validation : PLATON’s ADDSYM checks for missed symmetry, while CCDC’s Mercury visualizes intermolecular interactions (e.g., Br···O halogen bonds) .

Q. How do structural modifications at the cyclohexylmethyl group influence biological activity, and what assays validate these effects?

Methodological Answer:

- Substituent effects : Replacing cyclohexyl with aryl groups (e.g., 4-methoxyphenyl) can enhance antileukemic activity (IC₅₀ values <10 µM in HL-60 cells) .

- Assay protocols :

- Contradiction resolution : Discrepancies in activity data may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal methods like SPR or isothermal titration calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.